1-(4-chlorophenyl)-1H-tetrazole
Overview
Description
“1-(4-chlorophenyl)-1H-tetrazole” is a chemical compound that likely contains a tetrazole group and a chlorophenyl group . Tetrazoles are a class of compounds that contain a five-member ring of four nitrogen atoms and one carbon atom. Chlorophenyl groups are phenyl groups (a ring of six carbon atoms) with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “1-(4-chlorophenyl)-1H-tetrazole” were not found, similar compounds are often synthesized through various reactions . For example, a new halogen substituted chalcone derivative has been synthesized by Claisen-Schmidt condensation reaction .Scientific Research Applications
Synthesis and Decomposition
1-(4-chlorophenyl)-1H-tetrazole, among other phenyl tetrazoles, has been studied for its synthesis, molecular structure, and thermal decomposition. Research conducted by Yılmaz et al. (2015) explored the synthesis and characterization of several tetrazole compounds, including 1-(4-chlorophenyl)-1H-tetrazole, through various spectroscopic techniques. The study also investigated their thermal decomposition, revealing that the tetrazole ring decomposed exothermically between 190–240 °C, with nitrogen release and isonitrile formation as primary outcomes. This research provides insight into the stability and decompositional behavior of tetrazole compounds under heat, which is crucial for applications in materials science and chemical synthesis (Yılmaz et al., 2015).
Crystal Structure and Docking Studies
The crystal structure and docking studies of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, have been determined, providing insights into their potential as COX-2 inhibitors. This research highlights the importance of tetrazole derivatives in medicinal chemistry and drug design, where understanding the orientation and interaction of molecules within enzyme active sites is crucial for developing new therapeutics (Al-Hourani et al., 2015).
Electron Attachment and Reactivity
Electron-induced reactivity studies of 5-(4-chlorophenyl)-1H-tetrazole have shown how molecular structure influences ring opening reactivity. This research is significant for understanding the chemical behavior of tetrazole compounds under electron attachment, which is relevant for applications in molecular electronics and photonics (Luxford et al., 2021).
Antioxidant and Antimicrobial Activity
Studies on the synthesis, structural analysis, and biological activity of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole have shed light on its antioxidant and antimicrobial properties. This compound, synthesized via 1,3 dipolar cycloaddition, has demonstrated potential in combating oxidative stress and microbial infections, showcasing the broader applicability of chlorophenyl tetrazole derivatives in the field of pharmaceuticals and biochemistry (Eryılmaz et al., 2016).
Corrosion Inhibition
1-(4-chlorophenyl)-1H-tetrazole has been identified as an effective corrosion inhibitor for mild steel in environments relevant to the oil and natural gas industries. This application is critical for protecting infrastructure and ensuring the longevity and safety of equipment used in these sectors. The study by Kamble and Dubey (2021) demonstrates how tetrazole derivatives can serve as mixed-type inhibitors, offering a sustainable solution to corrosion challenges (Kamble & Dubey, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFXVKZUVWQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296827 | |
Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-1H-tetrazole | |
CAS RN |
25108-32-1 | |
Record name | 25108-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chloro-phenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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